![molecular formula C8H17ClN2O2S B13243832 4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride](/img/structure/B13243832.png)
4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in various chemical reactions and its applications in scientific research and industry .
Vorbereitungsmethoden
The synthesis of 4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride typically involves the reaction of piperidine derivatives with sulfonyl chloride. One common method includes the reaction of 4-[(Dimethylamino)methyl]piperidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various piperidine derivatives.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving piperidine-containing molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying biological molecules and studying their functions .
Vergleich Mit ähnlichen Verbindungen
4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride can be compared with other piperidine derivatives such as:
4-(Dimethylamino)piperidine: Known for its role in modulating N-methyl-D-aspartate receptors and reducing the effects of alcohol dependence.
Piperidine: A basic structure used in the synthesis of various pharmaceuticals and organic compounds.
The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and applications compared to other piperidine derivatives.
Eigenschaften
Molekularformel |
C8H17ClN2O2S |
|---|---|
Molekulargewicht |
240.75 g/mol |
IUPAC-Name |
4-[(dimethylamino)methyl]piperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClN2O2S/c1-10(2)7-8-3-5-11(6-4-8)14(9,12)13/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
JXMUPMWHVSPLNP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1CCN(CC1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


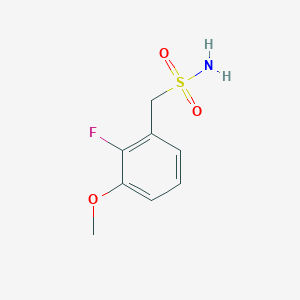
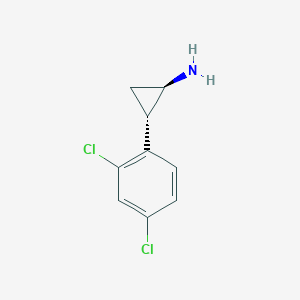
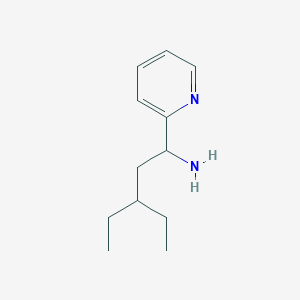

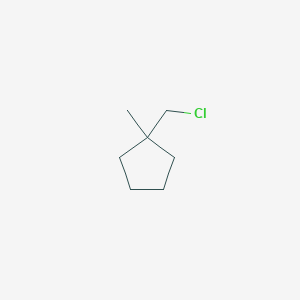
![(2-Ethylbutyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13243803.png)
amine](/img/structure/B13243806.png)
amine](/img/structure/B13243811.png)
![8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13243815.png)
![2-[5-(3-Methylphenyl)furan-2-yl]acetic acid](/img/structure/B13243818.png)
![tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate](/img/structure/B13243821.png)
![1-{[1-(4-Methoxyphenyl)ethyl]amino}propan-2-ol](/img/structure/B13243831.png)
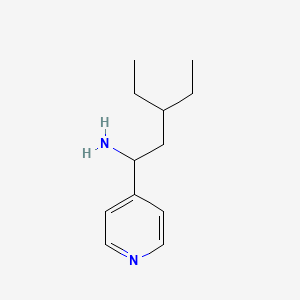
![Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate](/img/structure/B13243838.png)
